2,1,3-Benzothiadiazole-4-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

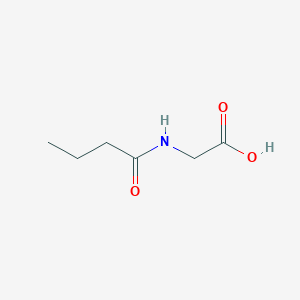

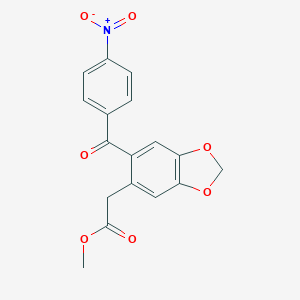

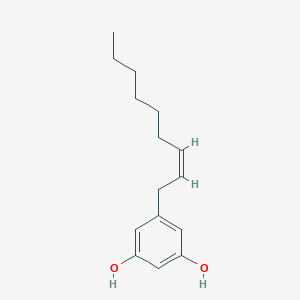

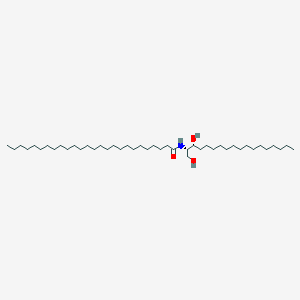

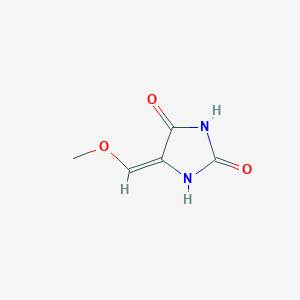

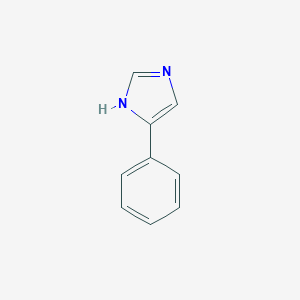

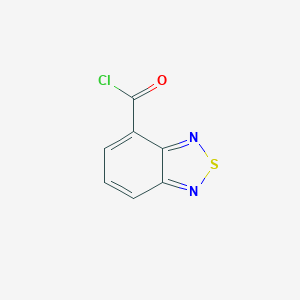

2,1,3-Benzothiadiazole-4-carbonyl chloride is a chemical compound with the molecular formula C7H3ClN2OS . It is used as a reactant in the preparation of phthalazinones as PARP inhibitors for use in the treatment of cancer which is deficient in HR dependent DNA DSB repair pathway .

Synthesis Analysis

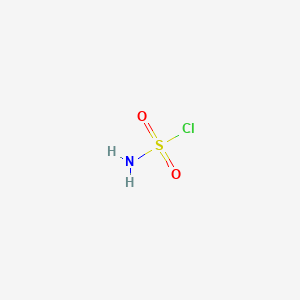

2,1,3-Benzothiadiazole-4-carbonyl chloride can be synthesized from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . The yield and reaction conditions are not specified .Molecular Structure Analysis

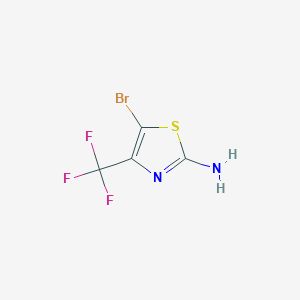

The molecule is planar. The N-N and S-N distances are respectively 128 and 171 picometers, indicative of multiple bond character . Like naphthalene, this heterocycle is a 10-electron system .Chemical Reactions Analysis

2,1,3-Benzothiadiazole-4-carbonyl chloride undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .Physical And Chemical Properties Analysis

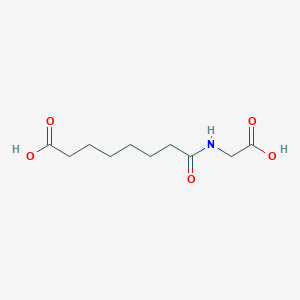

The physical form of 2,1,3-Benzothiadiazole-4-carbonyl chloride is solid . The molecular weight is 198.63 .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

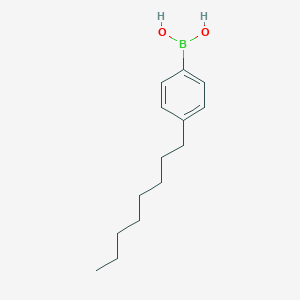

2,1,3-Benzothiadiazole (BT) and its derivatives, including “2,1,3-Benzothiadiazole-4-carbonyl chloride”, are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes . The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .

Organic Solar Cells

BT and its derivatives are also used in the development of organic solar cells . Their strong electron-withdrawing ability contributes to the improved performance of these solar cells .

Organic Field-Effect Transistors

In addition to OLEDs and organic solar cells, BT and its derivatives are used in the construction of organic field-effect transistors . These materials help enhance the electronic properties of the transistors .

Metal Coordination Chemistry

Functionalized 2,1,3-benzothiadiazoles have found novel applications in metal coordination chemistry . For example, 4-Amino-2,1,3-benzothiadiazole forms a complex with ZnCl2 .

Crystal Engineering of Organic Solids

Another application of functionalized 2,1,3-benzothiadiazoles is in the crystal engineering of organic solids . They can form complexes with other organic compounds, contributing to the design and synthesis of new organic solids .

Development of Photoluminescent Compounds

BT and its derivatives are used in the development of photoluminescent compounds . These compounds have potential applications in various fields, including display technologies and sensing .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2,1,3-benzothiadiazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2OS/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKMNSWHLNANDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383579 |

Source

|

| Record name | 2,1,3-benzothiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzothiadiazole-4-carbonyl chloride | |

CAS RN |

148563-33-1 |

Source

|

| Record name | 2,1,3-benzothiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.